
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester: is a complex chemical compound that combines the properties of several functional groups. This compound is derived from amphotericin B, a well-known antifungal agent, and is modified with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups. The addition of these groups aims to enhance the compound’s stability, solubility, and bioavailability, making it a promising candidate for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of amphotericin B are protected using triethylsilyl chloride in the presence of a base such as imidazole. This step ensures that the hydroxyl groups do not participate in subsequent reactions.
Introduction of Fluoren-9-ylmethoxycarbonyl Group: The protected amphotericin B is then reacted with fluoren-9-ylmethoxycarbonyl chloride in the presence of a base like pyridine. This step introduces the fluoren-9-ylmethoxycarbonyl group to the molecule.
Esterification: The final step involves the esterification of the modified amphotericin B with 2-propen-1-yl ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoren-9-ylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the ester and carbonyl groups, potentially converting them into alcohols.
Substitution: The triethylsilyl groups can be substituted with other silyl groups or removed entirely under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the ester and carbonyl groups.
Substitution: Amphotericin B derivatives with modified silyl groups.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis due to its unique functional groups.
Biology: Studied for its potential antifungal and antibacterial properties, leveraging the activity of amphotericin B.
Medicine: Investigated for its potential as a drug delivery system, enhancing the bioavailability and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
作用机制
The mechanism of action of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is primarily derived from its parent compound, amphotericin B. Amphotericin B binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. The modifications with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups may enhance this interaction or provide additional pathways for activity. The molecular targets include fungal cell membranes, and the pathways involved are related to membrane integrity and ion transport.
相似化合物的比较
Similar Compounds
Amphotericin B: The parent compound, known for its antifungal properties.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Fluconazole: An antifungal agent with a different mechanism, inhibiting ergosterol synthesis.
Uniqueness
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is unique due to its combination of functional groups, which enhance its stability, solubility, and bioavailability. These modifications make it a versatile compound for various applications, distinguishing it from other antifungal agents.
属性
分子式 |
C120H215NO19Si9 |
|---|---|
分子量 |
2228.7 g/mol |
IUPAC 名称 |
prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C120H215NO19Si9/c1-34-86-126-117(123)112-109-88-98(130-118-116(140-149(59-26,60-27)61-28)113(115(97(32)129-118)139-148(56-23,57-24)58-25)121-119(124)127-93-106-104-82-76-74-80-102(104)103-81-75-77-83-105(103)106)79-73-71-69-67-65-63-62-64-66-68-70-72-78-94(29)114(138-147(53-20,54-21)55-22)95(30)96(31)128-111(122)90-100(133-142(38-5,39-6)40-7)87-99(132-141(35-2,36-3)37-4)84-85-107(135-144(44-11,45-12)46-13)108(136-145(47-14,48-15)49-16)89-101(134-143(41-8,42-9)43-10)91-120(125-33,131-109)92-110(112)137-146(50-17,51-18)52-19/h34,62-83,94-101,106-110,112-116,118H,1,35-61,84-93H2,2-33H3,(H,121,124)/b63-62+,66-64+,67-65+,70-68+,71-69+,78-72+,79-73+/t94-,95-,96-,97+,98-,99+,100+,101-,107+,108+,109-,110-,112-,113-,114+,115+,116-,118-,120+/m0/s1 |
InChI 键 |
DWWUWXMZTIZXPD-PEPYUPQOSA-N |
手性 SMILES |
CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
规范 SMILES |
CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


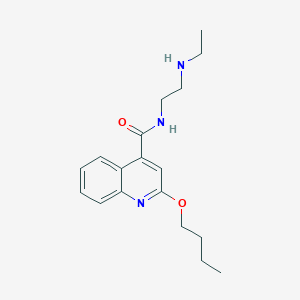

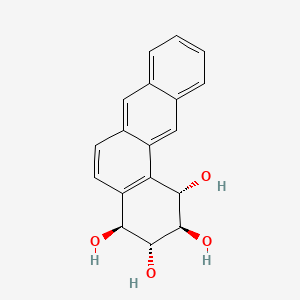
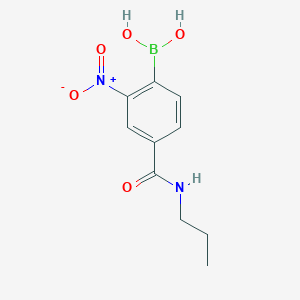
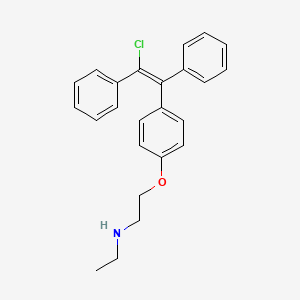
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)

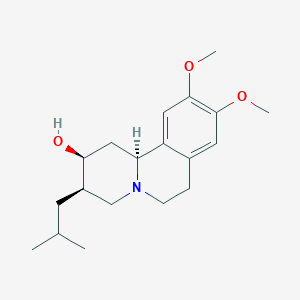
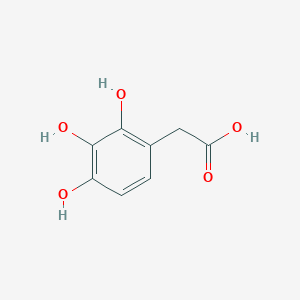
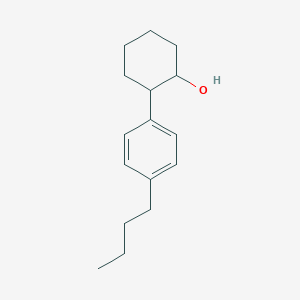

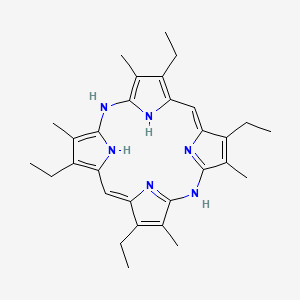
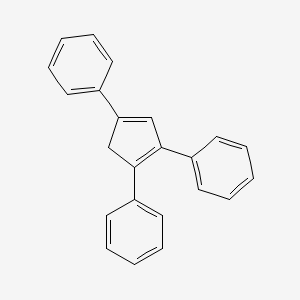
![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
